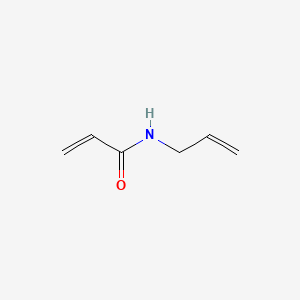

N-Allylacrylamide

Description

Contextualization within Diallyl Monomers

N-Allylacrylamide belongs to the broader class of diallyl monomers, which are characterized by the presence of two allyl groups. However, this compound is an unsymmetrical 1,6-diene, featuring one acrylic double bond and one allylic double bond. The polymerization of diallyl monomers is often marked by a significant tendency to undergo intramolecular cyclization, forming cyclic structures within the polymer backbone. kpi.ua This process, known as cyclopolymerization, competes with intermolecular propagation, where the monomer adds to a growing polymer chain.

The cyclopolymerization tendency of unsymmetrical dienes containing an allyl group is highly dependent on the reactivity of the other double bond. kpi.ua When the second double bond has a higher polymerizability than the allyl group, as is the case with the acryloyl group in this compound, the resulting polymers tend to have very low degrees of cyclization. kpi.ua Instead, the more reactive group preferentially polymerizes, leaving the less reactive allyl groups as pendant functionalities along the polymer chain.

Significance as a Bifunctional Monomer

The significance of this compound as a bifunctional monomer lies in the differential reactivity of its acrylic and allylic double bonds. This structural feature allows for a variety of polymerization pathways. During free radical polymerization, both the acrylic and allylic double bonds can participate in propagation steps, which include both intermolecular chain growth and intramolecular cyclization. researchgate.net

The propagation reaction can proceed intramolecularly between the acryloyl and allyl groups, leading to the formation of five- or six-membered lactam rings. beilstein-journals.org This cyclopolymerization is a key feature, and its predominance is influenced by factors such as the N-alkyl group's chain length. beilstein-journals.org Concurrently, intermolecular reactions occur, primarily involving the more reactive acrylamide (B121943) groups. beilstein-journals.org This dual reactivity enables the synthesis of polymers with unique structures, such as those containing cyclic units within the main chain or pendant allyl groups that can be used for subsequent post-polymerization modifications. For instance, these pendant allyl groups are amenable to reactions like thiol-ene chemistry, providing a platform for creating functional hydrogels. researchgate.net

The relative reactivities of the two double bonds have been a subject of detailed study. Research has shown that the allylic double bond exhibits a greater propensity to engage in cyclization reactions compared to the acrylic double bond. researchgate.net This behavior is consistent with observations from the polymerization of similar monomers like N-allylmethacrylamide. researchgate.net

Historical Overview of Research on this compound Polymerization

Research into the polymerization of this compound has evolved over several decades, revealing the complexities of its reaction kinetics and the versatility of the resulting polymers.

One of the foundational studies on the free-radical polymerization of this compound was conducted in a methanol (B129727) solution at 60°C. researchgate.net This early work established that both the acrylic and allylic double bonds are involved in the polymerization process, participating in both intermolecular and intramolecular (cyclization) propagation steps. researchgate.net A key finding from this research was that the allylic double bond has a greater tendency to cyclize than the acrylic double bond. researchgate.net It was also noted that the relative reactivities of these double bonds were in line with what would be expected from copolymerization data of monomers containing only acrylic or only allylic functionalities. researchgate.net

Later research further explored the cyclopolymerization behavior of this compound and its derivatives. For example, attempts to polymerize this compound in the presence of Lewis acids like zinc chloride (ZnCl₂) with a radical initiator resulted in crosslinked polymers, highlighting the high reactivity of the system under these conditions. capes.gov.br In contrast, derivatives such as N-2-phenylallylacrylamide could be polymerized to form cyclopolymers, although complete cyclization was not achieved. capes.gov.br

More recent investigations have focused on leveraging the unique properties of this compound for advanced applications. Researchers have successfully synthesized poly(N-allyl acrylamide) (PNAllAm) through the organocatalyzed amidation of poly(methyl acrylate) with allylamine (B125299). researchgate.net This approach provides a versatile platform for producing functional hydrogels via photoinitiated thiol-ene chemistry, where the pendant allyl groups are cross-linked with dithiols like dithiothreitol (B142953). researchgate.net The copolymerization of N-isopropylacrylamide with this compound has also been explored to create thermoresponsive glycopolymers after functionalization with 1-thiosugars. researchgate.net Furthermore, asymmetric radical cyclopolymerization of derivatives like N-allyl-N-tert-butylacrylamide has been achieved at low temperatures in the presence of chiral tartrates, leading to optically active polymers. nii.ac.jp These studies demonstrate the ongoing development and sophistication of techniques to control the polymerization of this compound and tailor the properties of the resulting materials.

Data Tables

Table 1: Polymerization Characteristics of this compound and Related Monomers

| Monomer | Polymerization Method | Key Finding | Reference |

| This compound | Free radical polymerization in methanol (60°C) | Both acrylic and allylic bonds participate; allylic bond has a greater tendency to cyclize. | researchgate.net |

| This compound | Radical initiation with ZnCl₂ | Resulted in crosslinked polymer, not successful cyclopolymerization. | capes.gov.br |

| N-2-phenylallylacrylamide | Radical initiation | Forms cyclopolymers, but cyclization is incomplete. | capes.gov.br |

| N-allyl-N-tert-butylacrylamide | Asymmetric radical cyclopolymerization | Achieved asymmetric induction using chiral tartrates at low temperatures. | nii.ac.jp |

| N-allylmethacrylamide | Free radical polymerization | Shows similar cyclization behavior to this compound. | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-prop-2-enylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-3-5-7-6(8)4-2/h3-4H,1-2,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPHCSFIDKZQAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50180240 | |

| Record name | 2-Propenamide, N-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2555-13-7 | |

| Record name | Allylacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2555-13-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenamide, N-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Allylacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYLACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKI2OEY2GW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N Allylacrylamide and Its Polymers

Monomer Synthesis Routes

The preparation of the N-Allylacrylamide monomer can be achieved through several chemical pathways. These routes range from traditional acylation reactions to more modern organocatalytic approaches.

Organocatalyzed Amidation Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a promising and environmentally conscious alternative to metal-based catalysis for amide bond formation. organic-chemistry.orgd-nb.info While specific literature detailing the organocatalyzed synthesis of the this compound monomer is not abundant, the principles of organocatalytic amidation are well-established and can be applied. Generally, these reactions involve the activation of a carboxylic acid derivative by an organocatalyst, followed by nucleophilic attack by an amine.

For instance, a potential pathway could involve the direct amidation of acrylic acid with allylamine (B125299), facilitated by an organocatalyst. Catalysts such as carbodiimides or phosphonium-based reagents could be employed to facilitate this transformation under mild conditions. Another approach is the aminolysis of an acrylate (B77674) ester, such as methyl acrylate, with allylamine, catalyzed by a strong, non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). researchgate.netresearchgate.net While this specific monomer synthesis is not extensively documented, the high efficiency of these catalysts in forming amide bonds in other contexts suggests their potential applicability. mdpi.com

Other Synthetic Pathways

The most common and well-documented method for synthesizing this compound is the acylation of allylamine with acryloyl chloride. acs.orgamazonaws.com This reaction is a classic example of the Schotten-Baumann reaction, which involves the condensation of an amine with an acyl halide in the presence of a base to form an amide. testbook.comvedantu.comwikipedia.org

In a typical procedure, a solution of allylamine or its salt, such as allylamine hydrochloride, is dissolved in a suitable solvent like dichloromethane. amazonaws.com A base, often a tertiary amine like triethylamine (B128534) (Et3N), is added to neutralize the hydrochloric acid that is formed during the reaction. amazonaws.com The reaction mixture is cooled, and acryloyl chloride is added dropwise. amazonaws.comrsc.org The base is crucial as it scavenges the HCl byproduct, preventing the protonation of the unreacted allylamine and driving the reaction to completion. testbook.comvedantu.com After the reaction, a standard work-up procedure involving washing with dilute acid and brine, drying, and solvent removal yields the crude this compound, which can be further purified by column chromatography. amazonaws.comrsc.org

A summary of a typical synthesis is presented below:

| Reactants | Reagents & Solvents | Conditions | Product |

| Allylamine hydrochloride, Acryloyl chloride | Triethylamine (Et3N), Dichloromethane (CH2Cl2) | 0 °C to room temperature, 24 h | This compound |

| Table 1: Summary of a typical Schotten-Baumann synthesis of this compound. amazonaws.com |

Polymer Synthesis Techniques

The dual functionality of the this compound monomer allows for its incorporation into polymers through direct polymerization or via modification of pre-existing polymer backbones.

Direct Polymerization Strategies

This compound can be polymerized directly using free radical polymerization techniques. researchgate.netevitachem.com In these processes, a radical initiator, such as an azo compound, is used to initiate the polymerization of the monomer in a suitable solvent like methanol (B129727). researchgate.net Research has shown that during free radical polymerization, both the acrylic and the allyl double bonds of the this compound monomer can participate in the propagation steps. researchgate.net This leads to a complex polymer structure that includes both intermolecular and intramolecular (cyclization) chain growth. researchgate.netcapes.gov.br It has been observed that the allyl double bond exhibits a significant tendency to engage in cyclization reactions. researchgate.net The resulting polymer, poly(this compound), often contains five- and six-membered rings within its backbone. capes.gov.br

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have also been employed for the copolymerization of this compound with other monomers, like N-isopropylacrylamide. researchgate.netuc.edu ATRP allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. researchgate.netuc.edu

| Polymerization Method | Key Features | Resulting Polymer Structure |

| Free Radical Polymerization | Involves both acrylic and allyl double bonds. | Branched/cross-linked structure with cyclic units (5- and 6-membered rings). researchgate.netcapes.gov.br |

| Atom Transfer Radical Polymerization (ATRP) | Used for copolymerization, provides good control over polymer architecture. | Well-defined copolymers with controlled molecular weight. researchgate.net |

| Table 2: Overview of Direct Polymerization Strategies for this compound. |

Indirect Polymerization Strategies via Post-Polymerization Modification

An alternative and powerful strategy for obtaining poly(this compound) is through the post-polymerization modification of a precursor polymer. This indirect approach is particularly useful as it allows for the synthesis of the target polymer from a readily available commodity polymer. The most prominent example is the organocatalyzed amidation of poly(methyl acrylate) (PMA) with allylamine. researchgate.netresearchgate.netacs.orgresearchgate.net

In this method, a solution of PMA is treated with allylamine in the presence of a strong, non-nucleophilic organocatalyst. researchgate.netresearchgate.net 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown to be a highly effective catalyst for this transformation. researchgate.netresearchgate.net The reaction proceeds via a nucleophilic acyl substitution, where the primary amine (allylamine) displaces the methoxy (B1213986) group of the ester units on the PMA backbone to form the desired N-allyl-substituted amide.

This approach offers several advantages, including the ability to precisely control the degree of functionalization by adjusting the reaction stoichiometry and conditions. digitellinc.com It provides a straightforward route to poly(this compound) and its copolymers, which can then serve as versatile platforms for further modifications, such as the creation of functional hydrogels through thiol-ene chemistry. researchgate.netresearchgate.netacs.orgdigitellinc.com

| Precursor Polymer | Reagent | Organocatalyst | Product |

| Poly(methyl acrylate) (PMA) | Allylamine | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Poly(this compound) (PNAllAm) |

| Table 3: Indirect Synthesis of Poly(this compound) via Post-Polymerization Modification. researchgate.netresearchgate.netresearchgate.net |

Polymerization Mechanisms and Kinetics of N Allylacrylamide

Free Radical Polymerization of N-Allylacrylamide

The free-radical polymerization of this compound is a significant process for the synthesis of functional polymers. Initiated by the decomposition of a free-radical initiator, the polymerization proceeds via a chain mechanism involving the addition of monomer units to a growing polymer radical. A key characteristic of this compound polymerization is the participation of both its double bonds in the reaction, leading to a complex polymer structure.

Intermolecular Chain Propagation

Attack at the acrylic double bond: R• + CH₂=CH-CO-NH-CH₂-CH=CH₂ → R-CH₂-CH(CO-NH-CH₂-CH=CH₂)•

Attack at the allylic double bond: R• + CH₂=CH-CO-NH-CH₂-CH=CH₂ → R-CH₂-CH(CH₂-NH-CO-CH=CH₂)•

The resulting polymer chains contain unreacted pendant double bonds, which can further participate in crosslinking or other post-polymerization modifications.

Intramolecular Cyclization Reactions

A distinctive feature of this compound polymerization is the occurrence of intramolecular cyclization, also known as cyclopolymerization. This process involves the attack of the radical center of a growing polymer chain onto the pendant double bond within the same monomer unit. This results in the formation of cyclic structures, typically five- or six-membered rings, within the polymer backbone. researchgate.net

The general mechanism for intramolecular cyclization is as follows:

A radical adds to the acrylic double bond of an this compound monomer.

The newly formed radical can then attack the pendant allylic double bond in an intramolecular fashion, forming a cyclic radical.

This cyclic radical can then propagate further by adding to another monomer molecule.

This cyclization process competes with the intermolecular propagation of the uncyclized radical.

Research has shown that in the free-radical polymerization of this compound in a methanol (B129727) solution at 60°C, both the acrylic and allylic double bonds are involved in both intermolecular and intramolecular propagation steps. researchgate.netrsc.org Notably, experimental data indicates that the allylic double bond exhibits a greater propensity to participate in cyclization reactions compared to the acrylic double bond. researchgate.netrsc.org This suggests that the formation of a radical on the acrylic moiety is followed by a preferential intramolecular attack on the allylic group. The relative reactivities of these two double bonds in this compound are reportedly similar to what would be anticipated based on copolymerization data of monomers containing only acrylic or only allylic functionalities. researchgate.net Studies on the cyclopolymerization of N-allylmethacrylamide, a related monomer, have also shown that bulky N-substituents can enhance cyclization. kpi.ua The resulting polymer from this compound polymerization is known to contain both five- and six-membered ring structures. researchgate.net

Table 1: Reactivity of Double Bonds in this compound Polymerization

| Double Bond | Predominant Role in Intermolecular Propagation | Tendency for Intramolecular Cyclization |

| Acrylic | High | Lower |

| Allylic | Lower | Higher researchgate.netrsc.org |

Influence of Reaction Conditions

The kinetics and the final structure of the polymer obtained from this compound are significantly influenced by various reaction conditions, including temperature, monomer concentration, and initiator concentration.

Temperature: The cyclopolymerizability of this compound has been observed to increase slightly with an increase in temperature. researchgate.net However, the polymerization temperature does not appear to affect the proportion of five- and six-membered cyclic structures formed in the polymer. researchgate.net In general, higher temperatures increase the rate of polymerization by accelerating the decomposition of the initiator and the propagation rate constants. researchgate.net

Monomer Concentration: The concentration of the monomer plays a crucial role in the competition between intermolecular propagation and intramolecular cyclization. At lower monomer concentrations, the probability of intramolecular cyclization increases as the reactive radical end is more likely to interact with the pendant double bond on the same chain rather than another monomer molecule. Conversely, at higher monomer concentrations, intermolecular propagation is favored.

Kinetic Studies and Rate Constant Determination

R_p = k_p [M] [R•]

where [M] is the monomer concentration and [R•] is the total concentration of propagating radicals.

The rate of initiation (R_i) is the first step in polymerization and is dependent on the efficiency of the initiator (f) and its decomposition rate constant (k_d), as well as the initiator concentration ([I]). The general equation for the rate of initiation is:

R_i = 2 * f * k_d * [I]

The factor of 2 arises from the generation of two radicals from one initiator molecule. The initiator efficiency, f, which is typically less than 1, accounts for the fact that not all generated radicals successfully initiate a polymer chain. While this is a fundamental equation in polymerization kinetics, specific experimental values for f and k_d for the initiation of this compound polymerization are not extensively documented. The determination of these parameters would require specific experiments, such as inhibitor methods or the analysis of initiator fragments in the polymer.

Propagation Rate Constants

Specific values for the absolute propagation rate constant (k_p) for the homopolymerization of this compound are not extensively documented in the literature. However, kinetic studies of the free-radical polymerization of this compound in a methanol solution at 60°C have provided insight into the relative rates of different propagation steps. researchgate.net

A key finding is that the allylic double bond shows a greater propensity for engaging in cyclization reactions than the acrylic double bond. researchgate.net Research has successfully determined the ratio of the cyclization rate constant (k_c) to the vinyl propagation rate constant (k_p), which provides a quantitative measure of this tendency. researchgate.net

Table 1: Ratio of Cyclization to Propagation Rate Constants for this compound Polymerization This table presents the experimentally determined ratio of the rate constant for the intramolecular cyclization reaction to the rate constant for the vinyl propagation reaction during the free-radical polymerization of this compound.

| Kinetic Parameter Ratio | Value | Polymerization Conditions |

| k_c / k_p | 13 | 60°C in methanol solution |

| Source: researchgate.net |

This high value indicates that the intramolecular cyclization reaction is significantly faster than the intermolecular propagation of the acrylic double bond under these conditions.

Termination Rate Constants

Chain Length Dependence of Propagation

The concept of chain length dependence of the propagation rate constant posits that k_p can vary, particularly in the initial stages of polymerization where the growing radical is an oligomer. researchgate.net For many monomers, the propagation rate constants for the first few addition steps (k_p(1), k_p(2), etc.) are found to be higher than the constant k_p value observed for longer polymer chains. researchgate.net However, specific studies investigating the chain length dependence of propagation for this compound or related acrylamide (B121943) monomers have not been reported. researchgate.net Therefore, while the principle is fundamental to polymerization kinetics, its specific application and quantitative effects in this compound polymerization remain an area for further investigation.

Controlled Radical Polymerization of this compound

The presence of the allyl group makes the controlled radical polymerization (CRP) of this compound challenging. The allyl radical is highly stabilized by resonance, which can interfere with the controlled nature of the polymerization process and lead to side reactions. researchgate.net Literature suggests that N-allyl acrylamide can be an exception to the monomers that are effectively controlled by certain CRP methods. rsc.org

Atom Transfer Radical Polymerization (ATRP)

While the ATRP homopolymerization of this compound is not widely reported, its successful copolymerization has been demonstrated. Specifically, this compound has been copolymerized with N-isopropylacrylamide (NIPAAm) using ATRP. researchgate.net This process yielded soluble and well-defined copolymers, indicating that under specific conditions, ATRP can be a viable method to incorporate this compound into polymer chains in a controlled manner. researchgate.net The resulting alkene-functionalized copolymers were subsequently used for further modification via thiol-ene reactions. researchgate.net

Table 2: Exemplary Conditions for ATRP Copolymerization of N-isopropylacrylamide (NIPAAm) and this compound This table outlines a representative set of reactants and conditions for the synthesis of well-defined copolymers via ATRP.

| Component | Role | Example Substance/Condition |

| Monomer 1 | Primary Monomer | N-isopropylacrylamide (NIPAAm) |

| Monomer 2 | Comonomer | This compound |

| Catalyst System | ATRP Catalyst | Copper(I)-based complex |

| Initiator | Initiator for ATRP | Alkyl halide |

| Solvent | Reaction Medium | Methanol |

| Temperature | Reaction Condition | 60°C |

| Source: researchgate.net |

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization

Direct polymerization of this compound via the RAFT process appears to be difficult. The allyl functionality can lead to the formation of crosslinked, insoluble polymers even at low monomer conversions. researchgate.net Some literature explicitly notes that N-allyl acrylamide is among the monomers for which controlled polymerization can be problematic. rsc.org An alternative approach to synthesizing poly(N-allyl acrylamide) involves the post-polymerization modification of a precursor polymer, such as poly(methyl acrylate), with allylamine (B125299), thereby circumventing the challenges of direct polymerization of the functional monomer. researchgate.net

Nitroxide-Mediated Polymerization (NMP)

Similar to RAFT, the application of Nitroxide-Mediated Polymerization (NMP) to this compound is not well-documented. NMP relies on the reversible trapping of the propagating radical by a stable nitroxide. nih.gov The high reactivity and potential for chain transfer reactions associated with the allylic group in this compound likely interfere with the equilibrium required for a controlled NMP process, making it an unsuitable technique for this specific monomer. rsc.org

Copolymerization Strategies Involving N Allylacrylamide

Copolymerization with N-Isopropylacrylamide (NIPAM)

The copolymerization of N-Allylacrylamide with N-Isopropylacrylamide (NIPAM) is a prominent strategy for creating smart materials, particularly thermoresponsive polymers.

Thermoresponsive copolymers of this compound and N-Isopropylacrylamide are frequently synthesized to combine the temperature-sensitive properties of poly(N-isopropylacrylamide) (PNIPAM) with the functionalizability of the allyl groups from AAA. These copolymers can be prepared using controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), which yields soluble and well-defined polymers. researchgate.net The resulting PNIPAM-co-AAA copolymers possess pendant alkene functionalities that are readily available for post-polymerization modification.

A common subsequent reaction is the thiol-ene "click" reaction, where 1-thiosugars or other thiol-containing molecules can be attached to the allyl groups along the polymer backbone. researchgate.net This method provides a flexible route to functional N-isopropylacrylamide copolymers, such as thermoresponsive glycopolymers. researchgate.net The synthesis process typically involves dissolving NIPAM and AAA in a suitable solvent, adding a catalyst system (e.g., CuBr and a ligand for ATRP), and an initiator. The reaction is carried out under an inert atmosphere at a specific temperature to achieve controlled polymerization. The resulting copolymers exhibit reversible coil-to-globule transitions in response to temperature changes. researchgate.net

A key feature of PNIPAM-based copolymers is their Lower Critical Solution Temperature (LCST), the temperature above which the polymer becomes insoluble in water and undergoes a phase transition. For pure PNIPAM, this temperature is approximately 32°C. nih.govresearchgate.net Copolymerization is a standard and effective method to adjust or "tune" this LCST for specific applications. mpg.demdpi.com

Below is a conceptual table illustrating how the LCST of a PNIPAM-co-AAA copolymer might be tuned by varying the monomer composition, based on general principles of copolymerization.

| Molar Feed Ratio (NIPAM:AAA) | Resulting Copolymer Composition (mol% AAA) | Expected LCST (°C) | Rationale |

| 99:1 | ~1% | Slightly below 32°C | Minor incorporation of the relatively hydrophobic AAA may slightly decrease the LCST. |

| 95:5 | ~5% | Decreases from 32°C | Increased AAA content enhances the hydrophobic character, lowering the LCST. |

| 90:10 | ~10% | Significantly below 32°C | Higher concentration of AAA leads to a more pronounced hydrophobic effect. |

| 95:5 (Post-functionalized with a hydrophilic thiol) | ~5% | Increases above the initial copolymer's LCST | The addition of hydrophilic groups via thiol-ene chemistry increases the overall hydrophilicity, raising the LCST. |

Note: This table is illustrative. Actual LCST values depend on specific experimental conditions, molecular weight, and post-functionalization choices.

Synthesis of Thermoresponsive Copolymers

Copolymerization with Other Acrylamide (B121943) Derivatives

This compound can be copolymerized with various other acrylamide derivatives to create functional polymers tailored for specific purposes. For example, spherical polymer adsorbents have been prepared through the suspension copolymerization of this compound (AAA) with N,N-dimethylaminopropylacrylamide (DMAPAA). In this system, AAA acts as a cross-linker and functional monomer. By adjusting the ratio of DMAPAA to AAA, it is possible to control the content of amino groups and the pore size of the resulting adsorbent particles. These materials have shown high efficacy in selectively removing endotoxins from solutions, a critical application in bioprocessing and medicine. The copolymerization can also involve other derivatives like N-tert-amylacrylamide or N-phenyl acrylamide to produce materials with specific catalytic or corrosion-inhibiting properties. upnjatim.ac.id

Copolymerization with Acrylate (B77674) Monomers

The copolymerization of this compound with acrylate monomers is another strategy to synthesize functional materials. While specific studies focusing solely on AAA and simple acrylates are less common, the general principles of acrylamide/acrylate copolymerization apply. cir-safety.org Such copolymers combine the properties of both monomer classes. The synthesis of poly(N-allyl acrylamide) itself can be achieved through the amidation of poly(methyl acrylate) with allylamine (B125299), creating a reactive polymer platform. researchgate.net This platform can then be used to create hydrogels via photoinitiated thiol-ene chemistry, where the pendant allyl groups from the original AAA units react with dithiol cross-linkers. researchgate.net This demonstrates the compatibility and reactivity of the allyl acrylamide structure within a polyacrylate-derived system.

Reactivity Ratios in Copolymerization

Reactivity ratios are critical parameters in copolymerization that describe the tendency of a monomer to react with a growing polymer chain ending in the same monomer (homopolymerization) versus a chain ending in the comonomer (copolymerization). mdpi.comsapub.org For this compound, a key consideration is the differing reactivity of its two double bonds: the acrylic and the allylic.

In the free radical polymerization of this compound, both the acrylic and allylic double bonds participate in intermolecular (chain propagation) and intramolecular (cyclization) reactions. researchgate.net Research has shown that the allylic double bond has a greater propensity to engage in cyclization reactions compared to the acrylic one. researchgate.net The relative reactivities of these two double bonds in this compound are consistent with what would be expected from copolymerization data of separate acrylic and allylic monomers. researchgate.net

| Copolymer System | Monomer 1 | Monomer 2 | r1 | r2 | Method | Reference |

| N-Vinylpyrrolidone/Acrylic Acid | NVP | AA | >1 | <1 | Fineman-Rose, Kelen-Tudos | sapub.org |

| NIPAM/DHPMA | DHPMA | NIPAM | 3.09 | 0.11 | Experimental | mdpi.com |

| AMPS/Acrylamide | AMPS | AAm | 0.18 | 0.85 | Tidwell-Mortimer, EVM | mdpi.com |

| AMPS/Acrylic Acid | AMPS | AAc | 0.19 | 0.86 | Tidwell-Mortimer, EVM | mdpi.com |

Note: This table presents examples of reactivity ratios for related acrylamide and acrylate systems to illustrate the concept. Specific values for this compound systems require dedicated experimental determination.

Sequence-Defined Copolymer Synthesis

Achieving precise control over the monomer sequence in a synthetic polymer, similar to what is found in biopolymers like proteins, is a significant challenge in polymer chemistry. This compound has emerged as a key building block for creating such sequence-defined polymers. nih.gov This is possible due to the orthogonal reactivity of its two functional groups: the acrylamide and the allyl group.

One successful strategy involves using the acrylamide group for phosphine-catalyzed Michael addition with thiols and the allyl group for a radical-mediated thiol-ene reaction. google.com Because these two reactions proceed under different conditions, they can be performed sequentially and selectively. This allows for a step-by-step assembly of different monomers onto a support (such as a liquid-phase fluorous support), enabling the de novo design and synthesis of polymers with a specific, pre-determined sequence. nih.govgoogle.com This methodology has been used to successfully synthesize sequence-isomeric 10-mers and even a 16-mer incorporating nine different monomers, confirming the chemical structure and sequence identity through NMR and mass spectrometry. nih.gov

Post Polymerization Modification and Functionalization of N Allylacrylamide Based Polymers

Thiol-Ene "Click" Reactions

Thiol-ene "click" chemistry is a highly efficient and widely utilized method for the post-polymerization modification of N-Allylacrylamide-based polymers. researchgate.netacs.orgnih.govugent.beugent.be This reaction involves the addition of a thiol compound across the alkene of the allyl group, typically initiated by light or thermal energy. acs.orgnih.govugent.be The reaction is known for its high yields, tolerance to various functional groups, and mild reaction conditions.

A diverse range of thiol-containing molecules can be grafted onto poly(this compound) (PNAA) to impart specific functionalities. researchgate.netacs.orgnih.gov For instance, the reaction with mercaptoethanol introduces hydroxyl groups, which can alter the hydrophilicity and thermal response of the polymer. acs.orgnih.gov The incorporation of such functional thiols can be used to modulate the properties of hydrogels derived from PNAA. acs.orgnih.gov

Research has demonstrated the successful functionalization of PNAA-based hydrogels with thiol-containing dyes and drugs, highlighting the potential of this method for creating functional materials for biomedical applications. morressier.com Copolymers of this compound have also been functionalized with thiol-containing sugars, like glucose and galactose, to create glycopolymers with potential for bio-recognition. dcu.ie

Photoinitiated thiol-ene chemistry is a particularly attractive method for modifying PNAA, as it allows for spatial and temporal control over the reaction. acs.orgnih.govugent.be This technique is frequently employed in the formation of hydrogels, where a dithiol compound acts as a cross-linker between polymer chains upon exposure to UV light in the presence of a photoinitiator. acs.orgnih.govugent.be Dithiothreitol (B142953) (DTT) is a commonly used cross-linker for this purpose. acs.orgnih.govugent.be

The kinetics of gelation in these systems can be finely tuned by adjusting parameters such as the concentration of the allyl groups, the molecular weight of the polymer, and the intensity of the UV light. digitellinc.com This control allows for the fabrication of hydrogels with adjustable mechanical properties. digitellinc.com For example, the storage modulus (G') of hydrogels made from poly[(N-hydroxyethyl acrylamide)-co-(N-allyl acrylamide)] has been shown to increase with a higher content of allyl groups. digitellinc.com

| Parameter | Effect on Gelation |

| Increasing Allyl Group Content | Faster gelation, increased hydrogel stiffness |

| Increasing Polymer Molecular Weight | Increased hydrogel stiffness |

| Increasing UV Light Intensity | Faster gelation |

Functionalization with Thiol-Containing Molecules

Michael Addition Reactions

The Michael addition is another important reaction for the functionalization of polymers, involving the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.org While the primary application in the context of NAA-related polymers often involves the thiol-ene reaction, the principles of Michael addition are relevant in broader polymer chemistry. For instance, the reaction of thiols with acrylates, which can be present in copolymers with NAA, proceeds via a Michael addition mechanism. rsc.org This reaction is characterized by the addition of a thiolate anion to the electron-deficient double bond of the acrylate (B77674). researchgate.net

In some polymerization strategies, the Michael addition of a nucleophile to a monomer initiates the polymerization process. wikipedia.org This is followed by subsequent additions to other monomers, leading to chain growth. wikipedia.org

Alder-Ene Chemistry

The Alder-ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). jk-sci.comwikipedia.orgorganic-chemistry.org This reaction results in the formation of a new sigma bond, a shift of the double bond, and a 1,5-hydrogen transfer. jk-sci.comwikipedia.org this compound polymers, with their abundant allyl groups, are suitable candidates for modification via Alder-ene chemistry. researchgate.netacs.orgresearchgate.net

This method has been utilized to crosslink polymers synthesized from the amidation of poly(methyl acrylate), which contain olefin side chains. acs.orgresearchgate.net The reaction typically requires elevated temperatures due to a high activation energy. organic-chemistry.org Lewis acids can be used to catalyze the reaction, sometimes allowing it to proceed at lower temperatures. organic-chemistry.org

Amidation Reactions for Polymer Functionalization

Amidation reactions provide a powerful route to synthesize and functionalize polymers. ugent.bedigitellinc.com Poly(this compound) itself can be synthesized through the amidation of poly(methyl acrylate) (PMA) with allylamine (B125299), often catalyzed by an organocatalyst like triazabicyclodecene (TBD). researchgate.netacs.orgnih.govmorressier.com This post-polymerization modification approach is particularly useful for introducing functional groups that might not be compatible with direct polymerization methods. digitellinc.com

The efficiency of the amidation of polyacrylates allows for the creation of a wide range of functional polyacrylamides. digitellinc.com By using a mixture of amines, copolymers with varying functionalities can be produced. For example, co-amidation of PMA with allylamine and ethanolamine (B43304) yields poly[(N-hydroxyethyl acrylamide)-co-(N-allyl acrylamide)]. digitellinc.com This allows for precise control over the ratio of allyl and hydroxyl groups in the final polymer. digitellinc.com

Diversification of Polymer Side Chains

The ability to perform various chemical transformations on the side chains of this compound-based polymers allows for extensive diversification of their properties. The combination of amidation to create the initial polymer platform followed by thiol-ene or Alder-ene reactions on the pendant allyl groups is a powerful strategy for creating functional materials. morressier.comacs.orgresearchgate.net

This approach enables the synthesis of polymer libraries from a single precursor polymer. researchgate.net For instance, starting with poly(methyl acrylate), one can first introduce allyl groups via amidation and then further functionalize these groups using thiol-ene chemistry to attach a variety of molecules. morressier.com This strategy has been used to create hydrogels with tunable properties and to introduce functionalities for specific applications like drug delivery or sensing. morressier.com The versatility of these reactions allows for the creation of complex polymer architectures and materials with tailored characteristics.

Advanced Polymeric Materials Derived from N Allylacrylamide

Hydrogels

Hydrogels derived from N-Allylacrylamide are three-dimensional, water-swollen polymer networks that have garnered significant interest for their versatile properties and potential in advanced applications. dovepress.commdpi.com These materials are formed from poly(this compound) (PNAllAm) or its copolymers, where the presence of both acrylic and allylic functional groups on the monomer allows for diverse polymerization and crosslinking strategies. researchgate.net The resulting hydrogels can be designed to be "smart" or stimuli-responsive, meaning they can undergo significant changes in their physical properties in response to external environmental triggers. dovepress.com

Synthesis and Network Formation

The synthesis of this compound-based hydrogels can be approached through various chemical strategies, primarily involving the polymerization of the this compound monomer and subsequent crosslinking to form the hydrogel network.

A common method involves the initial synthesis of a soluble polymer, poly(this compound) (PNAllAm), which serves as a platform for later hydrogel formation. researchgate.netnih.gov One effective route to PNAllAm is the organocatalyzed amidation of poly(methyl acrylate) (PMA) with allylamine (B125299). researchgate.netnih.govresearchgate.net This post-polymerization modification is particularly useful as it allows for the introduction of the allyl functional groups, which might be incompatible with certain polymerization mechanisms. digitellinc.com The resulting PNAllAm polymer possesses pendant allyl groups that are crucial for network formation. researchgate.netdigitellinc.com

Network formation is typically achieved by crosslinking the PNAllAm chains. A highly efficient method for this is photoinitiated thiol-ene chemistry. researchgate.netnih.govresearchgate.net In this process, a dithiol crosslinker, such as dithiothreitol (B142953) (DTT), is mixed with the PNAllAm solution. researchgate.netdigitellinc.com Upon exposure to UV light in the presence of a photoinitiator, the thiol groups of the crosslinker react with the pendant allyl groups on the polymer chains, forming a stable, covalently crosslinked three-dimensional network. researchgate.netdigitellinc.com The gelation kinetics can be precisely controlled by adjusting parameters like polymer chain length, allyl group content, and UV light intensity, with gelation times ranging from 10 to 100 seconds. digitellinc.com

Another approach is the direct free radical polymerization of the this compound monomer. researchgate.net During this process, both the acrylic and the allylic double bonds of the monomer can participate in the intermolecular and intramolecular chain propagation steps, leading to a crosslinked structure. researchgate.net Controlled radical polymerization techniques, such as single electron transfer living radical polymerization (SET-LRP), have also been employed to synthesize well-defined block copolymers containing this compound, which can then be crosslinked to form hydrogels with homogeneous network structures. digitellinc.com

The table below summarizes a synthesis approach for creating PNAllAm-based hydrogels.

| Step | Description | Key Reagents | Reaction Type |

| 1. Polymer Synthesis | Poly(methyl acrylate) is reacted with allylamine in the presence of an organocatalyst to form poly(this compound). researchgate.netresearchgate.net | Poly(methyl acrylate), Allylamine | Organocatalyzed Amidation |

| 2. Network Formation | The synthesized poly(this compound) is mixed with a dithiol crosslinker and a photoinitiator. nih.govdigitellinc.com | Poly(this compound), Dithiothreitol (DTT) | Photoinitiated Thiol-Ene Chemistry |

| 3. Gelation | The mixture is exposed to UV light, initiating the crosslinking reaction between allyl and thiol groups to form the hydrogel network. digitellinc.comdigitellinc.com | UV Light | Covalent Bond Formation |

Stimuli-Responsive Hydrogels

This compound is a valuable component in the creation of stimuli-responsive hydrogels, also known as "smart" hydrogels. digitellinc.com These materials can exhibit significant changes in their volume, shape, or mechanical properties in response to external triggers like temperature, pH, or the presence of specific ions. dovepress.commdpi.comnih.gov This responsiveness stems from the incorporation of specific functional groups into the polymer network that can interact with the environment. dovepress.comnih.gov

Hydrogels containing this compound can be designed to be thermoresponsive, exhibiting a volume phase transition at a specific temperature. researchgate.netresearchgate.net This property is often achieved by copolymerizing this compound with thermoresponsive monomers like N-isopropylacrylamide (NIPAM). mdpi.comupc.edu Poly(N-isopropylacrylamide) (PNIPAM) is well-known for its lower critical solution temperature (LCST) around 32-34°C in water. rsc.orgrsc.org Below the LCST, the hydrogel is swollen with water; above this temperature, it undergoes a phase transition, becomes hydrophobic, and expels water, causing it to shrink. dovepress.commdpi.com

Pure poly(this compound) itself has been shown to have an estimated lower critical solution temperature of approximately 26°C in water. researchgate.netnih.govresearchgate.net This inherent thermoresponsiveness can be tuned. For instance, the addition of a functional thiol like mercaptoethanol during the hydrogel preparation can modulate its properties, leading to a decrease in the volume-phase transition temperature. nih.govresearchgate.net The ability to control the transition temperature by adjusting the monomer ratio or incorporating specific functional groups makes these hydrogels highly adaptable for various applications. nih.gov

The table below details the thermoresponsive characteristics of this compound-based polymers.

| Polymer System | Stimulus | Response | Transition Temperature |

| Poly(this compound) (PNAllAm) | Temperature | Volume Phase Transition | ~26 °C researchgate.netnih.gov |

| PNAllAm hydrogel with Mercaptoethanol | Temperature | Decreased Volume Phase Transition Temperature | Varies with Mercaptoethanol content nih.govresearchgate.net |

| This compound copolymerized with N-isopropylacrylamide (NIPAM) | Temperature | Coil-to-globule transition, volume shrinkage | Near body temperature, tunable mdpi.comrsc.org |

Hydrogels can be rendered pH-sensitive by incorporating acidic or basic functional groups into the polymer network. nih.govfrontiersin.org While this compound itself is not strongly pH-responsive, it can be copolymerized with monomers that contain ionizable groups, such as acrylic acid (AAc) or methacrylic acid (MAA), to create pH-responsive hydrogels. rsc.orgmdpi.com

These hydrogels typically contain functional groups like carboxylic acids or amines. nih.gov In response to changes in the surrounding pH, these groups can either protonate or deprotonate. nih.gov This change in ionization state alters the electrostatic repulsion between the polymer chains and affects the osmotic pressure within the gel, leading to significant changes in the hydrogel's volume and swelling degree. nih.govmdpi.com For example, a hydrogel containing carboxylic acid groups will be collapsed at a low (acidic) pH but will swell significantly at a high (basic) pH as the carboxyl groups deprotonate and repel each other. mdpi.com The swelling behavior can be precisely controlled by the ratio of the monomers used in the synthesis. mdpi.com

By combining different types of responsive monomers, it is possible to create multi-stimuli responsive hydrogels that react to several environmental triggers simultaneously or sequentially. nih.govmdpi.com this compound can be a key structural component in such advanced materials. For instance, a hydrogel can be synthesized to respond to both temperature and pH. rsc.org This is often achieved by creating a copolymer network that includes a thermoresponsive monomer like N-isopropylacrylamide and a pH-responsive monomer like acrylic acid. rsc.orgrsc.org

In one example, a multi-stimuli-responsive fluorescent hydrogel was created by copolymerizing N-isopropylacrylamide (NIPAM), acrylamide (B121943), and a terpyridine-based monomer. mdpi.com This hydrogel exhibited responsiveness to temperature, pH, and the presence of various metal ions. mdpi.com The thermoresponsive NIPAM units caused volume shrinkage at higher temperatures, while the terpyridine units were responsible for the pH and metal ion-responsive fluorescent properties. mdpi.com Such systems demonstrate the potential to create highly sophisticated materials where this compound's reactive allyl groups can facilitate the formation of complex, functional networks. rsc.org

The table below illustrates examples of stimuli that can be combined to create multi-responsive hydrogels.

| Stimulus 1 | Stimulus 2 | Stimulus 3 | Monomer/Component providing responsiveness |

| Temperature | pH | - | N-isopropylacrylamide (Temperature), Acrylic Acid (pH) rsc.org |

| Temperature | pH | Metal Ions | N-isopropylacrylamide (Temperature), Terpyridine units (pH, Metal Ions) mdpi.com |

| Light | pH | Temperature | Gold Nanorods (Light), Carboxyl Groups (pH), Poly(N-isopropylacrylamide) (Temperature) rsc.org |

pH-Responsive Properties

Crosslinked Polymer Networks

A crosslinked polymer network is a three-dimensional structure in which polymer chains are linked together by covalent or physical bonds. polyacs.orgrsc.org In the context of this compound, the pendant allyl groups serve as ideal sites for creating covalent crosslinks. researchgate.netdigitellinc.com The formation of these networks is what transforms a solution of individual polymer chains into a macroscopic gel with a defined structure and mechanical integrity. polyacs.org

The crosslinking process, often using thiol-ene chemistry with dithiothreitol (DTT) as the crosslinker, allows for the creation of hydrogels with tunable mechanical properties. researchgate.netdigitellinc.com The density of crosslinks is a critical parameter that dictates the properties of the final hydrogel. frontiersin.org By adjusting the concentration of the crosslinker or the content of allyl groups in the polymer backbone, one can control the network's mesh size and stiffness. digitellinc.com

Research has shown a direct correlation between the allyl group content in poly[(N-hydroxyethyl acrylamide)-co-(N-allyl acrylamide)] copolymers and the mechanical properties of the resulting hydrogels. digitellinc.com As the percentage of allyl groups increases, the storage modulus (G'), which is a measure of the hydrogel's stiffness, also increases significantly. digitellinc.com This tunability is crucial for designing materials for specific applications that require tailored mechanical performance.

The following table presents research findings on the effect of allyl group content on the mechanical properties of a crosslinked hydrogel network.

| Polymer Chain Length (DPn) | Allyl Group Content (%) | Storage Modulus (G') |

| 250 | 10 | ~1 kPa digitellinc.com |

| 250 | 25 | ~4 kPa digitellinc.com |

| 250 | 50 | ~10 kPa digitellinc.com |

| 500 | 50 | ~20 kPa digitellinc.com |

Covalent vs. Non-Covalent Crosslinking Mechanisms

Self-Healing Hydrogels

Self-healing hydrogels are a class of "smart" materials capable of autonomously repairing damage and restoring their original mechanical properties. nih.govnih.gov This remarkable ability stems from the incorporation of dynamic and reversible crosslinks within the hydrogel network. nih.gov These crosslinks can be either dynamic covalent bonds or non-covalent interactions. nih.gov

The mechanism behind self-healing involves the reformation of these reversible bonds after they have been broken due to mechanical stress. nih.gov Non-covalent interactions, such as hydrogen bonds, ionic interactions, and hydrophobic interactions, are particularly well-suited for creating self-healing hydrogels because they can easily break and reform. nih.gov For instance, hydrogels crosslinked through hydrogen bonds can rapidly heal as the hydrogen bonds can readily re-establish themselves. mdpi.com

In the context of this compound, its versatile chemistry allows for the incorporation of functionalities that can participate in these dynamic interactions. For example, copolymers of this compound can be designed to include groups that form strong hydrogen bonds or participate in ionic interactions, thereby imparting self-healing capabilities. rsc.org The presence of dynamic covalent bonds, such as acylhydrazone or imine bonds, also facilitates self-healing. nih.gov

The efficiency of self-healing can be influenced by several factors, including the type and number of dynamic bonds, the polymer architecture, and environmental conditions such as pH and temperature. mdpi.com

Antifreezing Hydrogels

Traditional hydrogels, with their high water content, are susceptible to freezing at subzero temperatures, which can lead to material failure and limit their applications in cold environments. rsc.orgresearchgate.net Antifreezing hydrogels are designed to overcome this limitation by maintaining their flexibility and functionality in sub-zero conditions. rsc.org

The antifreezing properties of these hydrogels are achieved through several mechanisms aimed at inhibiting the formation and growth of ice crystals. rsc.org These strategies include depressing the freezing point of water within the hydrogel, inhibiting ice recrystallization, and preventing network freezing. rsc.org

One common approach is to incorporate cryoprotectant agents like salts (e.g., lithium chloride) or organic solvents (e.g., glycerol) into the hydrogel network. rsc.orgmdpi.com These additives disrupt the hydrogen bonding of water molecules, thereby lowering the freezing point. rsc.org

The polymer network itself plays a crucial role in the antifreezing behavior. rsc.org By designing polymers with specific chemical and structural attributes, the interaction between the polymer and water can be manipulated to prevent freezing. For instance, incorporating hydrophilic groups that strongly bind to water molecules can reduce the amount of freezable water in the hydrogel. rsc.org Introducing hydrophobic moieties can also contribute to antifreeze properties by confining the growth of ice nuclei. researchgate.net

A novel strategy inspired by antifreeze proteins (AFPs) involves creating a synergistic effect between hydrophobic and charged functional groups within the polymer network. escholarship.org For example, a copolymer of acrylamide, acrylic acid, and this compound can serve as a scaffold for grafting hydrophobic chains like polydimethylsiloxane (B3030410) (PDMS). rsc.orgescholarship.org This design allows for the regulation of interfacial water properties, leading to enhanced anti-icing capabilities, including the inhibition of ice nucleation and propagation, and reduced ice adhesion. escholarship.org The this compound component in such a system provides a reactive handle for this grafting process.

| Antifreezing Strategy | Mechanism | Example |

| Cryoprotectant Incorporation | Lowers the freezing point of water by disrupting hydrogen bonding. rsc.org | Addition of salts like LiCl or organic solvents like glycerol. rsc.orgmdpi.com |

| Polymer Network Engineering | Strong water-polymer interactions reduce the amount of freezable water. rsc.org | Hydrophilic polymer backbones that strongly bind water. rsc.org |

| Bio-inspired Design | Synergy of hydrophobic and charged groups regulates interfacial water. escholarship.org | Grafting hydrophobic PDMS chains onto a hydrophilic poly(AAm-co-AAc-co-AAene) network. rsc.orgescholarship.org |

Glycopolymers

Glycopolymers are synthetic polymers decorated with carbohydrate moieties (sugars). researchgate.net They are designed to mimic natural glycoconjugates and are of great interest for various biomedical applications due to their role in biological recognition processes. researchgate.net this compound is a valuable building block for creating such functional glycopolymers.

Synthesis and Functionalization with Sugar Moieties

The synthesis of glycopolymers can be achieved through two primary routes: the polymerization of sugar-containing monomers (glycomonomers) or the post-polymerization modification of a pre-synthesized polymer scaffold. researchgate.net The latter approach is particularly advantageous when using this compound.

A common strategy involves the copolymerization of this compound with another monomer, such as N-isopropylacrylamide (NIPAAm), using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). researchgate.netuni-jena.de This yields a well-defined copolymer with pendant allyl groups. researchgate.net The allyl groups then serve as reactive sites for the attachment of sugar molecules via a highly efficient and selective reaction known as thiol-ene "click" chemistry. researchgate.net In this reaction, a thiol-functionalized sugar (a 1-thiosugar) is reacted with the allyl groups on the polymer backbone, leading to the formation of a stable thioether linkage. researchgate.netresearchgate.net

This modular approach allows for the synthesis of a wide variety of glycopolymers with different sugar types and densities. By controlling the ratio of this compound in the initial copolymerization, the degree of subsequent glycosylation can be tuned. researchgate.net The resulting glycopolymers can be thoroughly characterized using techniques such as ¹H NMR spectroscopy, FT-IR spectroscopy, and size exclusion chromatography to confirm their structure and composition. researchgate.netresearchgate.net

| Polymerization Method | Functionalization Reaction | Attached Moiety | Resulting Polymer |

| Atom Transfer Radical Polymerization (ATRP) of N-isopropylacrylamide and this compound researchgate.netuni-jena.de | Thiol-ene "click" chemistry researchgate.net | 1-Thiosugars (e.g., thio-glucose, thio-galactose) researchgate.net | Thermoresponsive Glycopolymer researchgate.net |

Lectin Binding Studies and Biorecognition

Lectins are proteins that specifically bind to carbohydrates. mdpi.com These interactions are fundamental to many biological processes, and the ability of synthetic glycopolymers to engage in specific lectin binding is a key measure of their bioactivity. researchgate.net The multivalent presentation of sugar ligands on a polymer backbone often leads to a significant enhancement in binding affinity compared to the corresponding free sugar, a phenomenon known as the "glycocluster effect."

Glycopolymers derived from this compound have been successfully used in lectin binding studies. researchgate.net For example, thermoresponsive glycopolymers synthesized from NIPAAm and this compound and functionalized with sugars can be studied for their interaction with specific lectins. researchgate.net The binding event can be monitored using various techniques, including turbidimetry, which can detect changes in the polymer's solubility upon binding to a lectin. researchgate.net

In some studies, glycopolymers are immobilized on surfaces, such as gold nanoparticles or sensor chips, to create biosensors for detecting lectins. mdpi.comacs.org For instance, glycopolymers featuring N-acetylglucosamine (GlcNAc) have been shown to specifically bind to lectins with GlcNAc specificity, while showing minimal non-specific protein adsorption. mdpi.com

Heterogeneous glycopolymers, which present more than one type of sugar, have also been designed to investigate the complexities of carbohydrate-lectin recognition. rsc.org Studies have shown that the presence of a non-binding sugar can have a synergistic effect, enhancing the binding affinity of the primary sugar to its target lectin. rsc.org For example, in a glycopolymer presenting α-mannose (the binding sugar for the lectin Concanavalin A), the inclusion of non-binding sugars like β-galactose or β-glucose resulted in higher binding affinities compared to a glycopolymer with only α-mannose. rsc.org

| Glycopolymer System | Lectin | Key Finding |

| Poly(NIPAAm-co-N-Allyl-Sugar) | Specific Lectins | Demonstrates biorecognition and potential for biosensing applications. researchgate.net |

| GlcNAc-functionalized Glycopolymer | GlcNAc-specific Lectin (e.g., GS-II) | Shows specific binding with minimal non-specific protein interaction. mdpi.com |

| Heterogeneous Glycopolymer (α-mannose, β-galactose, β-glucose) | Concanavalin A (Con A) | Non-binding sugars (β-galactose, β-glucose) synergistically enhance the binding of α-mannose to Con A. rsc.org |

| Lactose-bearing Nanoparticles | Peanut Agglutinin | Multivalent interactions confirmed by agglutination experiments. nih.gov |

Sequence-Defined Polymers

The synthesis of polymers with a precisely defined sequence of monomer units, mimicking the complexity of biopolymers like proteins and DNA, is a significant challenge in polymer chemistry. This compound has emerged as a key monomer in strategies developed to meet this challenge. nih.gov A successful approach utilizes the orthogonal reactivity of this compound's functional groups, where the acrylamide participates in Michael additions with thiols, and the allyl group undergoes thiol-ene reactions. acs.org

One prominent method involves a liquid-phase iterative synthesis supported by a soluble fluorous tag. acs.orgnih.gov This technique decouples the reaction and purification steps, allowing for efficient, solution-phase monomer addition with rapid purification through fluorous solid-phase extraction (FSPE). acs.org The process begins with a monomer tethered to a cleavable fluorous tag. google.com In an iterative cycle, the polymer chain is extended by alternating reactions with a dithiol co-monomer, which reacts with the allyl group, and a subsequent this compound monomer, which reacts with the remaining thiol group via Michael addition. google.com This strategy leverages the different reaction kinetics of the thiol-ene and Michael addition reactions to achieve sequence control. google.com

Researchers have demonstrated this methodology by synthesizing sequence-isomeric 10-mer and even 16-mer polymers with varied monomer sequences. nih.gov The precise structure and sequence identity of these oligomers were confirmed using techniques such as ¹H NMR, Liquid Chromatography-Mass Spectrometry (LCMS), and tandem Mass Spectrometry (MS/MS). nih.gov Furthermore, the development of Flow-Iterative Exponential Growth (Flow-IEG) has provided a scalable, automated platform for producing unimolecular, sequence-defined macromolecules, demonstrating the synthesis of hexadecamers with molecular weights over 4,000 g/mol . pnas.orgmit.edu The ability to control the sequence allows for the investigation of structure-property relationships, as demonstrated by the different thermal properties observed in isomeric copolymers like (ABAB)n versus (AABB)n. mit.edu

| Parameter | Description | References |

| Monomer | This compound and its derivatives, dithiol co-monomers. | acs.orggoogle.com |

| Synthesis Strategy | Liquid-phase iterative synthesis using orthogonal thiol-ene and Michael addition reactions. | nih.govacs.org |

| Purification | Fluorous Solid-Phase Extraction (FSPE) enabled by a soluble fluorous tag. | acs.orgnih.gov |

| Process Control | Alternating addition of dithiol and this compound monomers in a stepwise fashion. | google.com |

| Characterization | ¹H NMR, LCMS, Tandem MS. | nih.gov |

| Example Products | Sequence-specific 10-mers, 16-mers, and unimolecular hexadecamers. | nih.govpnas.org |

Functional Polymers with Olefin Side Chains

The presence of the allyl group in this compound provides a versatile handle for creating functional polymers with pendant olefin side chains. A highly effective method for producing such polymers is the post-polymerization modification of existing commodity polymers. Specifically, poly(N-allyl acrylamide) (PNAllAm) can be synthesized through the organocatalyzed amidation of poly(methyl acrylate) (PMA) with allylamine. researchgate.netacs.org

This transformation is efficiently catalyzed by strong, non-nucleophilic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). morressier.comresearchgate.net The use of an organocatalyst allows for control over the degree of functionalization, enabling the synthesis of both fully converted PNAllAm and copolymers containing both methyl acrylate (B77674) and N-allyl acrylamide units by tuning the reaction conditions. acs.orgmorressier.com The resulting polymers possess pendant allyl groups along the backbone, which serve as reactive sites for a variety of subsequent chemical modifications. researchgate.net

The utility of these olefin-containing polymers is prominently demonstrated in the formation of functional hydrogels. researchgate.netmorressier.com The allyl side chains can be readily crosslinked through photoinitiated thiol-ene chemistry, for instance, by using dithiothreitol (DTT) as a cross-linker. researchgate.net This platform allows for the modulation of the resulting hydrogel's properties. For example, adding a monofunctional thiol like mercaptoethanol during the crosslinking process can systematically alter the volume-phase transition temperature of the hydrogel. morressier.com The remaining unreacted allyl groups within the hydrogel network offer further opportunities for post-gelation modification, such as the attachment of dyes or therapeutic agents. morressier.com

| Parameter | Description | References |

| Starting Polymer | Poly(methyl acrylate) (PMA). | researchgate.netacs.org |

| Modification Reagent | Allylamine. | researchgate.net |

| Catalyst | 1,5,7-triazabicyclodecene (TBD). | morressier.comresearchgate.net |

| Product Polymer | Poly(N-allyl acrylamide) (PNAllAm) or P(MA-co-NAllAm). | researchgate.netmorressier.com |

| Key Feature | Pendant olefin (allyl) side chains. | acs.org |

| Application | Platform for functional hydrogels via thiol-ene or Alder-ene chemistry. | researchgate.netacs.org |

| Cross-linker Example | Dithiothreitol (DTT). | researchgate.net |

Star Copolymers and Graft Polymers

The reactive allyl group of this compound is instrumental in the synthesis of complex, branched polymer architectures such as star and graft copolymers. These structures are accessible through various polymerization strategies, including "grafting-to," "grafting-from," and "grafting-through" methods, where this compound-containing polymers act as backbones or macroinitiators.

One approach involves the synthesis of copolymers of N-isopropylacrylamide (NIPAM) and this compound via controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). researchgate.netresearchgate.net This yields well-defined linear copolymers with pendant allyl groups distributed along the chain. These allyl groups can then be used as anchor points for "grafting-to" reactions. For example, star polymers have been synthesized by reacting these allyl-functionalized backbones with other polymers or molecules. acs.org A specific example is the creation of glyco star polymers, where 1-thio-β-D-glucose is attached to a star-shaped polymer scaffold containing this compound units via a thiol-ene reaction. acs.org

In a "grafting-from" approach, the allyl groups on a polymer backbone can be chemically modified to become initiation sites for the polymerization of a second monomer, growing new polymer chains from the backbone. While direct examples starting from PNAllAm are emerging, the principle is well-established for similar functional polymers. For instance, polyacrylamide has been grafted from polystyrene resins using ATRP. itu.edu.tr

The "grafting-through" method involves the copolymerization of a standard monomer with a macromonomer that has a polymerizable group at its end. This compound itself can be considered a functional monomer in such systems. Free radical polymerization of this compound involves both the acrylic and allylic double bonds, leading to crosslinked or cyclized structures, which complicates the formation of simple graft polymers but is a key feature in creating networks. researchgate.net By carefully controlling polymerization conditions, such as in RAFT polymerization, polymers with pendant allyl groups can be synthesized and subsequently used as backbones for grafting. acs.org These methods open pathways to materials like star amphiphilic block copolymers and other complex architectures with tailored properties for various applications. rsc.org

| Architecture | Synthesis Strategy | Role of this compound | Example | References |

| Star Polymers | "Grafting-to" | Provides pendant allyl groups on a linear or star scaffold for subsequent reaction. | Reaction of an allyl-functionalized polymer with thiocarbohydrates to form glyco star polymers. | acs.org |

| Graft Copolymers | "Grafting-to" | The linear polymer backbone contains this compound units with reactive allyl side chains. | Copolymers of NIPAM and this compound are functionalized with other molecules via thiol-ene chemistry. | researchgate.netresearchgate.net |

| Graft Copolymers | "Grafting-from" | The allyl groups are converted into initiation sites for growing new polymer chains. | Polyacrylamide grafted from functionalized polystyrene resins (principle demonstration). | itu.edu.tr |

Applications of N Allylacrylamide Based Polymers

Biomedical

The biocompatibility and the capacity to form hydrogels are key characteristics that make N-Allylacrylamide derivatives promising for biomedical applications. evitachem.com These polymers are being explored for their potential in creating systems that can safely and effectively deliver drugs to targeted areas within the body and in engineering environments that support cellular growth and tissue repair.

Drug Delivery Systems

Polymers derived from this compound are instrumental in designing advanced drug delivery systems. evitachem.comnih.gov These systems aim to enhance the therapeutic efficacy of drugs by controlling their release and protecting them within the body. The ability of these polymers to form hydrogels is particularly advantageous for encapsulating and delivering a wide array of therapeutic agents. researchgate.netresearchgate.net

A primary goal in drug delivery is to maintain drug concentrations within a therapeutic window, avoiding toxic levels while ensuring effectiveness. sigmaaldrich.com this compound-based polymers contribute to achieving this through various controlled release mechanisms. The release of a drug from a polymeric carrier is a complex process influenced by the drug's properties, the polymer's characteristics, and the physiological environment. sigmaaldrich.com

The main mechanisms governing drug release from polymeric systems are diffusion, swelling, and degradation. americanpharmaceuticalreview.com In diffusion-controlled systems, the drug moves through the polymer matrix. americanpharmaceuticalreview.comresearchgate.net The rate of diffusion can be modulated by the polymer's composition and structure. For instance, incorporating hydrophilic components can facilitate water penetration and expedite drug release, while a denser polymer network can slow it down. americanpharmaceuticalreview.com

Degradable polymers, on the other hand, release drugs as the polymer matrix breaks down. nih.gov The degradation rate, and thus the drug release, can be tailored by altering the polymer's molecular weight and chemical structure. nih.gov Swelling-controlled systems involve the polymer absorbing water, which leads to the expansion of the polymer network and subsequent release of the encapsulated drug.

The table below details research findings on controlled release mechanisms in polymeric drug delivery systems.

| Polymer System | Release Mechanism | Key Findings |

| Poly(styrene-b-isobutylene-b-styrene) | Diffusion | Used in a monolithic system for sustained drug elution. scielo.br |

| Poly (ethylene-co-vinyl acetate) and Poly (n-butyl methacrylate) blends | Diffusion through a membrane | Forms a membrane system for controlled drug release. scielo.br |

| Polylactides and poly(lactide-co-glycolide) copolymers | Degradation and Diffusion | Multi-layered coatings allow for varied release rates depending on layer composition and polymer properties like crystallinity and hydrophobicity. scielo.br |

| Poly(N-isopropylacrylamide) (PNIPAM) | Swelling and Diffusion (Thermoresponsive) | Exhibits a lower critical solution temperature (LCST) around 32°C, allowing for temperature-triggered drug release. mdpi.comnih.gov |

"Smart" encapsulation systems are designed to release their payload in response to specific environmental stimuli, such as changes in temperature or pH. nih.gov this compound and its derivatives can be copolymerized with other monomers to create these intelligent systems. researchgate.net For example, copolymerization with temperature-sensitive monomers like N-isopropylacrylamide (PNIPAM) can yield hydrogels that undergo a volume phase transition at a specific temperature, triggering the release of an encapsulated drug. mdpi.commdpi.com

These smart systems offer the potential for targeted drug delivery, where the drug is released preferentially at the site of action, thereby increasing efficacy and reducing systemic side effects. nih.gov The ability to tailor the response of these polymers to physiological cues makes them a significant area of research in advanced drug delivery.

Controlled Release Mechanisms

Tissue Engineering Scaffolds